Propane, 2,2-bis(ethylthio)-: A Comprehensive Technical Guide
Propane, 2,2-bis(ethylthio)-: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of Propane, 2,2-bis(ethylthio)-, a dithioacetal of significant interest in synthetic organic chemistry and industrial processes.
Core Properties and Identifiers
Propane, 2,2-bis(ethylthio)-, also known as acetone diethyl mercaptole, is an organosulfur compound with the chemical formula C₇H₁₆S₂.[1] It is structurally characterized by a central quaternary carbon atom bonded to two methyl groups and two ethylthio (-SCH₂CH₃) groups.
Chemical and Physical Properties
A summary of the key computed and experimental properties of Propane, 2,2-bis(ethylthio)- is presented in Table 1. These properties are crucial for its handling, application in chemical reactions, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 164.3 g/mol | PubChem[1] |
| IUPAC Name | 2,2-bis(ethylsulfanyl)propane | PubChem[1] |
| CAS Number | 14252-45-0 | PubChem[1] |
| Molecular Formula | C₇H₁₆S₂ | PubChem[1] |
| XLogP3-AA | 3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Kovats Retention Index (non-polar) | 1110 | NIST[1] |
Synthesis and Purification
The synthesis of Propane, 2,2-bis(ethylthio)- is typically achieved through the thioacetalization of acetone with ethanethiol. This reaction is generally catalyzed by a Lewis acid.[2][3]
Experimental Protocol: Synthesis
Materials:
-
Acetone
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Ethanethiol
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Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂))[2]
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
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Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of acetone (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add ethanethiol (2.2 equivalents).
-
Cool the reaction mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (0.1-0.5 equivalents) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of Propane, 2,2-bis(ethylthio)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and a singlet for the two equivalent methyl groups attached to the central carbon.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments. Based on typical chemical shift values for thioacetals, the quaternary carbon (C(SR)₂) is expected to appear in the range of 50-70 ppm.[4][5][6][7] The methylene carbons of the ethyl groups will resonate further downfield than the methyl carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of Propane, 2,2-bis(ethylthio)-. The gas chromatogram will show a single peak corresponding to the pure compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern is expected to show characteristic losses of ethyl and ethylthio radicals.[8][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Propane, 2,2-bis(ethylthio)- will be characterized by the absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) from the starting acetone. The presence of C-S stretching vibrations is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Alkane C-H stretching and bending vibrations will also be prominent.
Applications
Propane, 2,2-bis(ethylthio)- and other dithioacetals have several important applications in organic synthesis and industry.
Protecting Group for Carbonyls
The dithioacetal group is a robust protecting group for aldehydes and ketones. It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments, where other protecting groups might be labile.[8]
Umpolung Reagent
A key application of dithioacetals is in "umpolung" or polarity inversion chemistry. The protons on the carbon adjacent to the two sulfur atoms are weakly acidic and can be deprotonated by a strong base to form a stabilized carbanion. This nucleophilic acyl anion equivalent can then react with various electrophiles, a transformation not possible with the original carbonyl compound.[8][11]
Industrial Co-catalyst
Propane, 2,2-bis(ethylthio)- has been identified as a co-catalyst in the industrial production of Bisphenol A (BPA), where it can serve as a safer alternative to the highly toxic and flammable methyl mercaptan.[8]
Potential in Medicinal Chemistry
While specific biological activities of Propane, 2,2-bis(ethylthio)- are not extensively documented, dithioacetals, in general, are being explored in medicinal chemistry. Some dithioacetal derivatives have shown promising antifungal activity.[12][13] The unique chemical properties of the thiol group also make thiol-containing compounds valuable in various therapeutic areas.[14]
Logical Workflow: Synthesis and Analysis
As no specific signaling pathway involving Propane, 2,2-bis(ethylthio)- has been identified in the current literature, the following diagram illustrates the logical workflow for its synthesis and subsequent analytical characterization.
Caption: Synthesis and analysis workflow for Propane, 2,2-bis(ethylthio)-.
This guide provides a foundational understanding of Propane, 2,2-bis(ethylthio)- for researchers and professionals. Further investigation into its biological activities and potential applications in drug development is warranted.
References
- 1. Compound 525464: Propane, 2,2-bis(ethylthio)- - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Propane, 2,2-bis(ethylthio)- | 14252-45-0 | Benchchem [benchchem.com]
- 9. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 10. scirp.org [scirp.org]
- 11. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

